Cyclotrisilane

Description

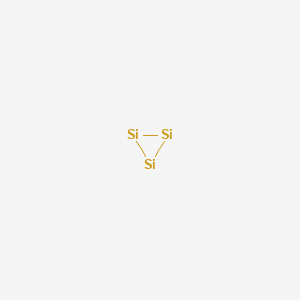

Structure

3D Structure

Properties

CAS No. |

12597-37-4 |

|---|---|

Molecular Formula |

H6Si3 |

Molecular Weight |

90.30 g/mol |

IUPAC Name |

trisilirane |

InChI |

InChI=1S/H6Si3/c1-2-3-1/h1-3H2 |

InChI Key |

SZMYSIGYADXAEQ-UHFFFAOYSA-N |

impurities |

Impurities: Boron, aluminum; garium; indium; germanium; tin; phosphorus; arsenic; antimony; copper; oxygen; sulfur; iron; tellurium |

SMILES |

[Si]1[Si][Si]1 |

Canonical SMILES |

[SiH2]1[SiH2][SiH2]1 |

boiling_point |

4271 °F at 760 mmHg (NIOSH, 2024) 2355 °C 4271 °F |

Color/Form |

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system); amorphous form is dark brown powder |

density |

2.33 at 77 °F (NIOSH, 2024) - Denser than water; will sink 2.33 g/cu cm at 25 °C/4 °C Electron mobility at 300 K: 1500 sq cm/volt/sec; hole mobility at 300 K: 500 sq cm/volt/sec; intrinsic charge density at 300 K: 1.5x10+10; electron diffusion constant at 300 K: 38; hole diffusion constant at 300 K: 13; attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids; burns in fluorine, chlorine Critical volume: 232.6 cu cm/mol; atomic density: 5X10+22 atoms/cu cm; Knoop hardness: 950-1150; volume expansion on freezing: 9.5% Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid); Heat of evaporation = 385 kJ/mol; Surface tension at melting pt = 885 mJ/sq m 2.33 g/cm³ 2.33 at 77 °F (77 °F): 2.33 |

melting_point |

2570 °F (NIOSH, 2024) 1410 °C Enthalpy of fusion at melting point: 50.21 kJ/mol 2570 °F |

Other CAS No. |

160927-90-2 |

physical_description |

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips. Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals; Dry Powder Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]; [NIOSH] STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER. Black to gray, lustrous, needle-like crystals. Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.] |

solubility |

Insoluble (NIOSH, 2024) Soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acid Soluble in molten alkali oxides; practically insoluble in water Silicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead. Solubility in water: none Insoluble |

Synonyms |

trisilirane |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 1 Pa at 1635 °C; 10 Pa at 1829 °C; 100 Pa at 2066 °C; 1 kPa at 2363 °C; 10 kPa at 2748 °C; 100 kPa at 3264 °C 0 mmHg (approx) |

Origin of Product |

United States |

Synthetic Methodologies for Cyclotrisilanes

Reductive Coupling Pathways

Reductive coupling of dihalosilane precursors is a foundational strategy for the formation of silicon-silicon bonds and the construction of cyclopolysilanes, including cyclotrisilanes. This method typically involves the reaction of a diorganodihalosilane with a reducing agent, such as an alkali metal or magnesium. scielo.org.boscripps.edu The reaction proceeds through the reduction of the silicon-halogen bonds, leading to the formation of reactive silyl (B83357) intermediates that couple to form the desired ring structure.

For instance, the intermolecular reductive coupling of dichlorosilanes can lead to the formation of cyclotrisilanes. The choice of substituents on the silicon atom and the specific reducing agent and reaction conditions can influence the product distribution, often yielding a mixture of different ring sizes and linear polysilanes. scielo.org.bo In some cases, the reductive coupling of 1,2-dihalodisilanes has been observed to produce cyclotrisilanes as a co-product, suggesting a mechanism that may involve silylene intermediates or other complex rearrangements.

A general representation of this pathway involves the reaction of a disubstituted dichlorosilane (B8785471) with a metal reductant, as shown in the table below.

Table 1: Reductive Coupling for Cyclosilane Synthesis

| Precursor | Reducing Agent | Typical Products |

|---|---|---|

| R₂SiCl₂ | Li, Na, or Mg | (R₂Si)₃, (R₂Si)₄, (R₂Si)₅, linear polysilanes |

| RCl₂Si-SiCl₂R | Li or Mg | R₂Si=SiR₂ and (R₂Si)₃ |

Photochemically Induced Synthesis of Substituted Cyclotrisilanes

Photochemical methods provide an alternative route to strained silicon ring systems. These reactions often involve the irradiation of specific organosilane precursors with ultraviolet (UV) light. arxiv.org While photolysis is frequently used to break the strained bonds of cyclotrisilanes to generate highly reactive silylenes (R₂Si:) and disilenes (R₂Si=SiR₂), the reverse process—photochemical cycloaddition—can be harnessed for their synthesis. arxiv.orguni-saarland.de

The irradiation of an alkene with UV light can promote an electron to an excited state, altering its orbital symmetry and allowing for a [2+2] cycloaddition reaction that is typically forbidden under thermal conditions. libretexts.org This principle can be extended to silicon analogues. For example, the photolysis of certain linear or cyclic polysilanes can lead to the formation of silylene intermediates, which can then be trapped or undergo cycloaddition reactions to form new ring systems. researcher.lifeminsky.ai The synthesis of hexa-tert-butylcyclotrisilane, for instance, can be followed by its photolysis to generate di-tert-butylsilylene and tetra-tert-butyldisilene (B14410024), illustrating the reversible nature of this photochemical process under certain conditions.

Table 2: Photochemical Generation of Reactive Intermediates from this compound

| Precursor | Condition | Reactive Intermediates Generated |

|---|---|---|

| Hexa-aryl- or Hexa-alkyl-substituted this compound | UV Irradiation | Disilene (R₂Si=SiR₂) and Silylene (R₂Si:) |

Advanced Strategies for High-Purity this compound Preparation

The synthesis of cyclotrisilanes often results in a mixture of products, including other cyclopolysilanes of varying ring sizes and linear polymers. Therefore, effective purification is crucial to isolate the desired high-purity compound. google.com Standard purification techniques for organic compounds, such as distillation and chromatography, are commonly employed. kngac.ac.inbritannica.comwordpress.com

For volatile or thermally stable cyclosilanes, vacuum distillation is a powerful method. By carefully controlling the pressure and temperature, components with different boiling points can be effectively separated. fiveable.meremedialcorner.com For example, methods have been developed for producing high-purity cyclohexasilane where crude material is distilled at low pressure (e.g., under 2 kPa) and moderate temperatures (e.g., 25-100°C) to achieve purities exceeding 98%. google.com This approach minimizes thermal decomposition of the strained ring system.

For less volatile or thermally sensitive compounds, liquid chromatography is the preferred method. wordpress.com Techniques such as column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can separate cyclotrisilanes from other reaction byproducts based on differences in polarity and adsorption characteristics. wordpress.comobrnutafaza.hr In some advanced applications, high-performance liquid chromatography (HPLC) provides superior separation efficiency for obtaining highly pure fractions. Furthermore, methods like reverse-phase chromatography, where the stationary phase is nonpolar, can be used to purify compounds based on increasing polarity. britannica.com

Synthetic Challenges and Innovative Solutions in Accessing Highly Strained Silicon Ring Systems

The primary challenge in synthesizing cyclotrisilanes is managing the high ring strain inherent in the three-membered silicon framework. scispace.com This strain makes the ring susceptible to cleavage and rearrangement reactions. researchgate.net Cyclotrisilanes with small substituents, for example, are often sensitive to oxygen and moisture. arxiv.org The strain energy also provides a thermodynamic driving force for ring-opening polymerization or expansion, which can compete with the desired cyclization during synthesis. researchgate.net

A key innovative solution to overcome this inherent instability is the use of kinetic stabilization. wikipedia.org This strategy involves attaching large, sterically bulky substituents to the silicon atoms of the ring. arxiv.orgmdpi.com Groups such as tert-butyl or large aryl groups like 2,4,6-trimethylphenyl (mesityl) create a steric shield around the strained Si-Si bonds. nii.ac.jpnih.gov This shield physically blocks the approach of reagents that could initiate decomposition or ring-opening, thereby increasing the kinetic stability of the molecule. arxiv.orgmdpi.com For example, hexakis(2,6-dimethylphenyl)this compound was found to be remarkably stable toward oxygen, moisture, and heat, a stability attributed directly to the significant steric hindrance provided by the bulky aryl substituents. arxiv.org This approach has been crucial in allowing for the isolation and characterization of these otherwise highly reactive molecules. arxiv.orgresearchgate.net

Electronic Structure and Bonding in Cyclotrisilane Systems

Theoretical Frameworks for Silicon-Silicon Bonds in Cyclic Architectures

The study of silicon-silicon bonds in cyclic molecules like cyclotrisilane relies heavily on computational quantum chemistry. Theoretical frameworks such as ab initio molecular orbital (MO) theory, Density Functional Theory (DFT), and Natural Bond Orbital (NBO) analysis are essential tools for elucidating their bonding characteristics. researchgate.netresearchgate.netstackexchange.com

Ab Initio Molecular Orbital Theory : This framework solves the Schrödinger equation without empirical data, providing a fundamental description of the electronic wave function and energy of the molecule. stackexchange.com For cyclic silanes, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) are used to calculate geometries, energies, and orbital properties. acs.orgnih.gov These calculations are crucial for determining properties like ring strain energy (RSE).

Density Functional Theory (DFT) : DFT methods are often employed for larger systems and provide a balance between computational cost and accuracy. researchgate.net They are used to calculate electronic properties and predict the stability of various organosilane precursors and cyclic structures. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex, delocalized molecular orbitals from an ab initio or DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netstackexchange.com This method is particularly useful for quantifying orbital interactions, hybridization, and charge distribution within the strained this compound ring. researchgate.net

These frameworks allow for the detailed investigation of phenomena such as bond path, orbital overlap, and the energetic consequences of the ring's geometry, which are not directly observable through experimental means. researchgate.netarxiv.org

Quantum Chemical Descriptions of Bonding in this compound

Quantum chemical studies reveal that the Si-Si bonds in this compound are distinct from typical σ-bonds in acyclic silanes. The geometric constraint of the three-membered ring forces a "bent bond" structure, where the electron density is concentrated outside the direct line between the silicon nuclei. wikipedia.org This arises from the poor overlap of the silicon hybrid orbitals.

An ab initio and NBO analysis highlights that silicon exhibits a weaker rehybridization capability compared to carbon. researchgate.net In cyclopropane (B1198618), the carbon atoms rehybridize to increase the p-character in the endocyclic C-C bonds and the s-character in the exocyclic C-H bonds, which strengthens the C-H bonds and partially compensates for the weak C-C bonds. Silicon is less effective at this rehybridization. researchgate.net Consequently, the strengthening of the Si-H bonds in this compound is less pronounced, failing to significantly offset the weakening of the Si-Si bonds caused by severe angle strain. researchgate.net

Multi-configurational self-consistent field (MCSCF) wave functions are sometimes necessary to accurately describe the electronic structure, especially when studying reactions involving the formation or cleavage of the this compound ring. arxiv.orgmdpi.com These methods account for the complex electron correlation effects in such strained systems. arxiv.org

Analysis of Ring Strain Energy (RSE) in this compound and Silicon Analogues

Ring Strain Energy (RSE) is a key quantitative measure of the instability of a cyclic compound relative to a strain-free acyclic analogue. nih.govniu.edu In silicon rings, the effects of angle deformation are dominant in determining the RSE. researchgate.net

Homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, are a common computational strategy for calculating RSE. nih.govresearchgate.net For this compound, a representative reaction would be:

c-(SiH₂)₃ + 3 Si₂H₆ → 3 H₃Si-SiH₂-SiH₃

The energy of this reaction corresponds to the RSE. Calculations at high levels of theory provide accurate RSE values for this compound and related silicon rings. nih.govacs.org The RSE for this compound is significant, indicating high reactivity, particularly towards ring-opening reactions. niu.edu For instance, the synthesis of the first stable disilene involved the photofragmentation of a this compound derivative, highlighting the energy stored in the ring. arxiv.org In contrast, larger rings like cyclotetrasilane (B14331914) are found to be less strained. researchgate.net

| Compound | Ring Size | Relative Strain |

| This compound | 3 | High |

| Cyclotetrasilane | 4 | Less Strained than this compound |

| Cyclopentasilane | 5 | Essentially Strain-Free |

| Cyclohexasilane | 6 | Strain-Free |

This table provides a qualitative comparison of ring strain in unsubstituted cyclosilanes.

Comparative Ring Strain Analysis with Carbon Analogues (e.g., Cyclopropane)

A direct comparison between this compound and its carbon analogue, cyclopropane, reveals fundamental differences in how silicon and carbon accommodate ring strain. researchgate.net Some theoretical studies suggest that this compound and cyclopropane possess comparable ring strain. rsc.orgrsc.org However, other ab initio calculations indicate that this compound is considerably more strained than cyclopropane. researchgate.net

This increased strain is attributed to several factors:

Rehybridization Capability : As mentioned, silicon's rehybridization is less effective than carbon's. The C-H bonds in cyclopropane strengthen to compensate for the weak C-C bonds, but the corresponding Si-H bond strengthening in this compound is less significant. researchgate.net

Bond Strength : The intrinsic Si-Si bond is weaker than the C-C bond, making it more susceptible to the destabilizing effects of angle strain. mdpi.com

Dominance of Angle Strain : In silicon rings, angle deformation effects are the primary contributor to the total strain, whereas in cyclopropane, torsional strain also plays a significant role. researchgate.net

The table below, based on data from ab initio molecular orbital calculations, compares the strain energies. researchgate.net

| Compound | Formula | Ring Strain Energy (kcal/mol) |

| Cyclopropane | C₃H₆ | 29 |

| This compound | Si₃H₆ | > 29 (significantly more strained by some models) |

Note: The exact value for this compound can vary based on the computational model, but it is consistently shown to be a high-energy molecule. researchgate.net

Influence of Substituent Effects on this compound Ring Strain

Substituents on the this compound ring can have a substantial impact on its stability and RSE. The nature of these effects can be complex and depends on the electronic and steric properties of the substituent. acs.orgniu.edu

High-level ab initio calculations on substituted cyclosilanes have shown that:

Heteroatom Substitution : Introducing a heteroatom from the third row (e.g., Phosphorus or Sulfur) into a cyclosilane ring can lead to a release of ring strain compared to second-row analogues (e.g., Nitrogen or Oxygen). acs.org

Bulky Substituents : The effect of bulky substituents on RSE is not straightforward and can differ in cyclosilanes with lone-pair electrons compared to those without. acs.org While bulky groups can sterically protect the reactive Si-Si bonds, they can also introduce additional strain. niu.edu

Estimating RSE in highly substituted rings using standard homodesmotic reactions can be unreliable because these methods may not properly account for all intermolecular interactions. niu.edu Alternative approaches, such as the semi-homodesmotic method (SHM), have been proposed to yield more chemically reasonable RSEs for substituted rings. niu.edu For example, SHM calculations predict that perfluorinated three-membered rings are significantly more reactive (i.e., more strained) than their unsubstituted parent compounds. niu.edu

Orbital Interactions and Their Manifestations in Electronic Structure (e.g., π-σ Orbital Mixing)*

The unique electronic structure of this compound and related strained silicon compounds arises from significant interactions between its frontier molecular orbitals. A key interaction is the mixing of σ and π-type orbitals, often referred to as π-σ* orbital mixing. researchgate.netnih.gov

In highly strained systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be close in energy. For this compound, the HOMO is typically a combination of the Si-Si σ bonding orbitals, while the LUMO is composed of the corresponding Si-Si σ* antibonding orbitals. The small HOMO-LUMO gap is a signature of its kinetic instability.

The concept of π-σ* mixing is particularly important in understanding the bonding in related unsaturated and bicyclic silicon compounds, and its principles apply to this compound. nih.govnih.gov This interaction involves the mixing of an occupied π-type orbital (or a high-lying σ orbital with π-symmetry) with a vacant σ* orbital. nih.gov In the context of this compound's bent bonds, the Si-Si σ orbitals have some "π-like" character, and their interaction with low-lying σ* orbitals (such as those of the exocyclic Si-H bonds) can lead to stabilization and influence the ring's geometry and electronic properties. nih.gov This mixing is crucial for explaining the bent and fluxional geometries observed in other strained silicon compounds like trisilaallene. researchgate.netnih.gov

These orbital interactions manifest in the ultraviolet (UV) absorption spectra of cyclosilanes, which show strong absorptions corresponding to σ → σ* transitions. The energy of these transitions is sensitive to the ring size and substitution pattern, reflecting the changes in the HOMO-LUMO gap. researchgate.net

Reactivity and Mechanistic Pathways of Cyclotrisilanes

Silicon-Silicon Bond Cleavage as a Driving Force for Cyclotrisilane Reactivity

The inherent ring strain in cyclotrisilanes makes the silicon-silicon (Si-Si) bonds susceptible to cleavage, a key factor governing their reactivity. This bond breaking can be initiated by various means, including thermal or photochemical activation, and is often the initial step in reactions with a wide range of substrates. The cleavage of one or more Si-Si bonds can lead to the formation of reactive intermediates such as silylenes and disilenes. acs.orgnih.govresearchgate.net

For instance, the reductive coupling of certain dichlorosilanes can yield stable cyclotrisilanes. However, these cyclotrisilanes often exhibit a propensity to undergo cleavage of all three endocyclic bonds when treated with silylene trapping agents, resulting in the formation of products that are formally derived from silylene addition. researchgate.net The ease of this Si-Si bond cleavage is a testament to the significant strain energy within the three-membered ring. This reactivity is not limited to reactions with external reagents; in some cases, the Si-Si bond can be cleaved by the insertion of other species, a process that has been explored in the development of novel synthetic methodologies for creating diverse silacycles. nih.gov

Silylene Generation from Cyclotrisilanes

A hallmark of this compound chemistry is their ability to serve as precursors to silylenes, which are highly reactive silicon analogues of carbenes. The extrusion of a silylene unit from the this compound ring is a common reaction pathway, particularly under photochemical or thermal conditions.

Photochemically Induced Silylene Extrusion Mechanisms

Photolysis provides an efficient method for generating silylenes from cyclotrisilanes. Irradiation of a this compound can lead to the cleavage of the Si-Si bonds and the extrusion of a silylene molecule. acs.org For example, the photolysis of hexakis(trialkylsilyl)cyclotrisilanes results in the formation of bis(trialkylsilyl)silylenes. capes.gov.br The mechanism of this photochemical process is of significant interest, with studies suggesting that the initially formed silylenes are in a singlet electronic state. This is supported by the stereospecific nature of their subsequent reactions with alkenes. capes.gov.br The photochemical degradation of polysilanes, larger silicon-based polymers, has also been proposed to proceed through mechanisms involving the simultaneous extrusion of a silylene and the formation of silyl (B83357) radicals. researchgate.net

Mechanistic Investigations of Silylene Formation Pathways

Understanding the mechanistic details of silylene formation is crucial for controlling the reactivity of cyclotrisilanes. Theoretical and experimental studies have provided insights into these pathways. For instance, the thermolysis of certain silacyclopropanes, which can be in equilibrium with cyclotrisilanes, has been shown to generate silylenes. researchgate.net The generation of silylenes from cyclotrisilanes can also be influenced by the presence of intramolecular coordinating groups. For example, cyclotrisilanes bearing amino groups have been shown to be in equilibrium with the corresponding silylenes even at room temperature, with the amino groups stabilizing the silylene intermediate. mit.edu This intramolecular coordination lowers the energy barrier for silylene formation, making these cyclotrisilanes valuable silylene precursors under mild conditions. mit.eduacs.org

Equilibrium Studies between Cyclotrisilanes and Silacyclopropane (B577268) Intermediates

A fascinating aspect of this compound reactivity is the existence of a thermal equilibrium between the this compound, a silylene, and an olefin, which together can form a silacyclopropane. researchgate.netacs.org This equilibrium implies that cyclotrisilanes can act as a source of silylenes, which can then be trapped by olefins to form silacyclopropanes. Conversely, the thermolysis of silacyclopropanes can regenerate the this compound and the corresponding olefin. researchgate.net This dynamic relationship has been demonstrated through trapping experiments and spectroscopic studies. mit.eduacs.org The position of this equilibrium can be influenced by the nature of the substituents on the silicon atoms and the olefin. This equilibrium provides a versatile platform for the synthesis of various functionalized silacyclopropanes and for the transfer of silylene units to other unsaturated substrates. researchgate.netscispace.com

Cycloaddition Reactions Initiated by Cyclotrisilanes or Derived Silylenes

Cycloaddition reactions are a cornerstone of organic synthesis, and cyclotrisilanes and their derived silylenes offer unique avenues for constructing cyclic molecules containing silicon. wikipedia.org These reactions typically involve the interaction of the reactive silicon species with unsaturated organic molecules.

Reactions with Unsaturated Hydrocarbons (Olefins, Alkynes, Dienes)

Silylenes generated from cyclotrisilanes readily undergo cycloaddition reactions with a variety of unsaturated hydrocarbons, including olefins, alkynes, and dienes. acs.orgacs.orgrsc.orgmdpi.com

With olefins, silylenes typically undergo a [2+1] cycloaddition to form silacyclopropanes (siliranes). acs.org These reactions are often stereospecific, with the stereochemistry of the olefin being retained in the silacyclopropane product. capes.gov.bracs.org This stereospecificity is a strong indicator of a concerted reaction mechanism involving a singlet silylene.

In reactions with alkynes, silylenes can also undergo [2+1] cycloaddition to yield silacyclopropenes. acs.org These reactions provide a direct route to highly strained, three-membered rings containing a silicon atom and a carbon-carbon double bond.

With conjugated dienes, the reaction outcome can be more varied. Silylenes can react in a [4+1] cycloaddition manner to form five-membered silacyclopent-3-enes. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these reactions can be influenced by the steric and electronic properties of both the silylene and the diene. acs.orgscispace.com

The table below summarizes the cycloaddition reactions of silylenes derived from cyclotrisilanes with various unsaturated hydrocarbons.

| Silylene Source | Unsaturated Hydrocarbon | Product Type | Reference |

| Photolysis of hexakis(trialkylsilyl)cyclotrisilanes | (Z)- and (E)-2-butene | (Z)- and (E)-2,3-dimethyl-1-silacyclopropanes | capes.gov.br |

| Thermolysis of (cyclo-(Ar2Si)3) | Styrene | Silaindane (via 2-phenyl-1-silacyclopropane) | researchgate.net |

| Thermolysis of (cyclo-(Ar2Si)3) | 2,3-dimethyl-1,3-butadiene | 1,4-cycloaddition product | researchgate.net |

| Acyclic silylene Si(SAriPr4)2 | Phenylacetylene | Silacyclopropene | acs.orgacs.orgjyu.fi |

| Acyclic silylene Si(SAriPr4)2 | Diphenylacetylene | Silacyclopropene | acs.orgacs.orgjyu.fi |

| Acyclic silylene Si(SAriPr4)2 | 2,3-dimethyl-1,3-butadiene | Silacyclopent-3-ene | acs.orgacs.orgjyu.fi |

Formation of Silacyclopropanes (Siliranes)

Cyclotrisilanes serve as effective precursors for the synthesis of silacyclopropanes, also known as siliranes. This transformation is typically achieved through the transfer of a silylene unit (R₂Si:) from the this compound to an alkene. researchgate.net The generation of the silylene intermediate can be induced either thermally or photochemically. tandfonline.comillinois.edu

The photolysis of hexa-tert-butylthis compound, for example, yields both di-tert-butylsilylene and tetra-tert-butyldisilene (B14410024). rsc.orgrsc.org In the presence of an alkene, the generated silylene undergoes a [2+1] cycloaddition to the carbon-carbon double bond, forming the corresponding silirane. rsc.org This addition is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the silirane product. illinois.edu

Under mild thermal conditions, certain substituted cyclotrisilanes can quantitatively transfer their silylene subunits to terminal and strained internal olefins. researchgate.net For instance, cyclo-(Ar₂Si)₃ (where Ar = Me₂NCH₂C₆H₄) reacts with various olefins to yield silacyclopropanes. researchgate.net Interestingly, the thermolysis of some silacyclopropanes has been shown to be in equilibrium with the corresponding this compound and olefin, indicating the reversibility of the silylene transfer process. researchgate.net

The reaction of silylenes generated from cyclotrisilanes with 1,3-dienes can also lead to the formation of vinylsiliranes. rsc.org Instead of the expected [4+1] cycloaddition product, the silylene adds to one of the double bonds to form a 2-vinylsilirane. rsc.org

| Reactant | Silylene Source | Product | Reference |

| Alkene | Photolysis of hexa-tert-butylthis compound | Silirane | rsc.org |

| Olefin | cyclo-(Ar₂Si)₃ (Ar = Me₂NCH₂C₆H₄) | Silacyclopropane | researchgate.net |

| 1,3-Diene | Photolysis of hexa-tert-butylthis compound | 2-Vinylsilirane | rsc.org |

Synthesis of Disilacyclobutenes

Cyclotrisilanes can also be utilized in the synthesis of 1,2-disilacyclobutenes. This transformation occurs through the reaction of a this compound with an alkyne. rsc.orgrsc.org The reaction proceeds via a two-step mechanism involving silylene intermediates.

Initially, a silylene unit generated from the this compound adds to the alkyne to form a silacyclopropene. rsc.org This is then followed by the insertion of a second silylene unit into a silicon-carbon bond of the highly strained silacyclopropene ring, resulting in the formation of the 1,2-disilacyclobutene. rsc.org Monitoring the reaction by ¹H NMR spectroscopy has confirmed the initial formation of the silacyclopropene intermediate before its conversion to the final product. rsc.org

This stepwise addition-insertion sequence is favored over a [2+2] cycloaddition of a disilene (which can also be formed from the this compound) to the alkyne. rsc.org The high strain of the silacyclopropene intermediate is considered the driving force for the insertion of the second silylene unit. rsc.org It has been observed that further insertion of a third silylene unit into the Si-Si bond of the resulting 1,2-disilacyclobutene does not readily occur under the typical reaction conditions. rsc.org

| Reactant | Silylene Source | Intermediate | Product | Reference |

| Phenylacetylene | cyclo-(Ar₂Si)₃ | Silacyclopropene | 1,2-Disilacyclobutene | rsc.org |

| Pent-1-yne | cyclo-(Ar₂Si)₃ | Silacyclopropene | 1,2-Disilacyclobutene | rsc.org |

Pathways to Silacyclopentadienes

The reaction pathways from cyclotrisilanes to silacyclopentadienes (siloles) also involve silylene intermediates. One established method involves the palladium-catalyzed reaction of siliranes (derived from cyclotrisilanes) with alkynes. scispace.com In this process, a silylene or silylenoid species is transferred, leading to the reductive coupling of two alkyne molecules and the formation of the silole ring. scispace.com

Another pathway involves the reaction of silylenes, generated from the photolysis of cyclotrisilanes, with 1,3-dienes. acs.org While the primary products are often vinylsiliranes, under certain conditions, cycloaddition reactions that can lead to five-membered rings are possible. For instance, the reaction of di-tert-butylsilylene with cyclopentadiene (B3395910) has been shown to produce a [2+4] cycloadduct. acs.org

Furthermore, rhodium-catalyzed reactions of 1,6-enynes with silylene precursors can afford 1-silacyclopent-2-enes through a [2+2+1] cycloaddition of the alkene, alkyne, and silylene moieties. researchgate.net Although not directly starting from a this compound, this demonstrates a viable route for constructing five-membered silacycles from silylene equivalents.

Reactivity with Carbonyl Compounds (e.g., Ketones)

Cyclotrisilanes react with carbonyl compounds, such as ketones, through the intermediacy of silylenes and disilenes. researchgate.net The photolysis of hexa-tert-butylthis compound in the presence of ketones like acetone (B3395972) or benzophenone (B1666685) leads to products derived from the addition of di-tert-butylsilylene and tetra-tert-butyldisilene to the carbonyl group. researchgate.net

The addition of the silylene to the ketone results in the formation of a silaoxirane (B14393245) (a three-membered ring containing silicon, oxygen, and carbon). The disilene adds to the ketone to form a disilaoxetane (a four-membered ring). researchgate.net These initial cycloadducts can then rearrange to form silyl and disilyl enol ethers, respectively. researchgate.net Theoretical studies on the addition of silylenes to carbonyls suggest the reaction can proceed through either singlet diradical or zwitterionic intermediates. researchgate.net

The reaction of certain base-stabilized cyclotrisilanes with benzophenone results in the cleavage of all three endocyclic Si-Si bonds, yielding the formal silylene addition products. researchgate.net This highlights the ability of the this compound to act as a source for multiple silylene units.

| Carbonyl Compound | Silylene/Disilene Source | Initial Adducts | Rearranged Products | Reference |

| Ketones (RCOR') | Photolysis of hexa-tert-butylthis compound | Silaoxiranes, Disilaoxetanes | Silyl and Disilyl enol ethers | researchgate.net |

| Benzophenone | Base-stabilized this compound | Silylene addition product | - | researchgate.net |

Activation of Small Molecules by Silylene Intermediates

Silylene intermediates generated from cyclotrisilanes exhibit reactivity towards the activation of small molecules with strong bonds, such as dihydrogen (H₂) and ammonia (B1221849) (NH₃). While stable, acyclic silylenes have shown the ability to activate H₂, the silylenes generated from cyclotrisilanes are typically transient and highly reactive. tum.dechemrxiv.org

The activation of dihydrogen by a silylene involves the oxidative addition of the H-H bond to the silicon center, forming a dihydrosilane. tum.de Theoretical studies have shown that the energy barrier for this activation is highly dependent on the substituents on the silicon atom. chemrxiv.org Some acyclic bis(silyl)silylenes have been calculated to have very low activation barriers for H₂ activation. tum.de

Similarly, the activation of ammonia by silylenes can proceed via oxidative addition of an N-H bond to the silicon, yielding an aminosilane. tum.ded-nb.info The mechanism can be complex, sometimes involving cooperative effects with substituents on the silylene or the involvement of a second ammonia molecule. nih.gov For instance, some silylenes react with ammonia to form H-X insertion products. d-nb.info The reaction of an N-heterocyclic carbene-stabilized silylene-phosphinidene with ammonia has been shown to proceed through an unprecedented mechanism involving ammonia coordination, Meisenheimer-type complex formation, and proton abstraction by a dearomatized aryl moiety. nih.gov

Ring Expansion Reactions of Cyclotrisilanes and Related Silacycles

The high ring strain of cyclotrisilanes and other small silacycles makes them susceptible to ring expansion reactions. These reactions can be initiated by the insertion of various species into the Si-Si or Si-C bonds of the ring.

For example, the reaction of a this compound with an alkyne first forms a silacyclopropene, which then undergoes insertion of another silylene unit into a Si-C bond to yield a four-membered 1,2-disilacyclobutene, as detailed in section 4.3.1.2. rsc.org While insertion into the Si-Si bond of these 1,2-disilacyclobutenes to form a 1,2,3-trisilacyclopentene is possible under forcing conditions, it is not typically observed under the initial reaction conditions. rsc.org

Siliranes, which are readily formed from cyclotrisilanes, can also undergo ring expansion. They react with isonitriles in a non-catalyzed manner to yield four-membered silacycles. researchgate.net Interestingly, these expanded rings can undergo further isomerization reactions. researchgate.net The driving force for these expansions is the relief of ring strain inherent in the three- and four-membered silacycles. Larger, less strained silacycles are not expected to undergo such ring expansion reactions. researchgate.net

The Wolff rearrangement, a reaction well-known in organic chemistry, has been applied to silylenes for ring expansion. libretexts.org This type of rearrangement can be used to expand cyclic systems by one carbon atom. Similarly, other classic rearrangement reactions like the Tiffeneau-Demjanov rearrangement can also effect ring expansions. libretexts.org

Reactivity Profiles Towards Lewis Acids and Bases

The interaction of cyclotrisilanes with Lewis acids and bases can lead to a variety of transformations, including ring-opening, rearrangements, and the formation of hypercoordinate silicon species.

Lewis Acids: Lewis acids, defined as electron-pair acceptors, can interact with the Si-Si bonds of a this compound. libretexts.orgrsc.org For example, the reaction of a this compound with the strong Lewis acid B(C₆F₅)₃ can lead to the formation of new cyclotrisilanes and siliconium ions. researchgate.netacs.org The Lewis acid can coordinate to a silicon atom, weakening the Si-Si bonds and facilitating cleavage or rearrangement.

Lewis Bases: Lewis bases are electron-pair donors. libretexts.org Their interaction with cyclotrisilanes can proceed through different mechanisms. In some cases, Lewis bases can catalyze reactions involving silylene precursors. For instance, Lewis bases like triphenylphosphine (B44618) oxide (Ph₃P=O) and hexamethylphosphoramide (B148902) (HMPA) can catalyze the 1,4-reduction of α,β-unsaturated ketones using trichlorosilane, a reaction that can be considered analogous to the reactivity of silylene equivalents. rsc.org The Lewis base activates the silane (B1218182), enhancing its nucleophilicity or facilitating the formation of a reactive intermediate. sioc.ac.cn Intramolecular coordination by Lewis basic groups attached to the substituents on the this compound can also significantly influence its stability and reactivity, in some cases leading to an equilibrium with the corresponding silylene. researchgate.netmit.edu

| Reagent Type | Definition | Interaction with this compound | Example Products/Reactions | References |

| Lewis Acid | Electron-pair acceptor | Coordination to Si, weakening of Si-Si bonds | New cyclotrisilanes, siliconium ions | libretexts.orgresearchgate.netacs.org |

| Lewis Base | Electron-pair donor | Activation of Si precursors, intramolecular coordination | Catalyzed reductions, silylene generation | researchgate.netlibretexts.orgrsc.orgmit.edu |

Polymerization Pathways Involving Cyclotrisilanes

Ring-Opening Polymerization (ROP) of Cyclotrisilanes

Ring-opening polymerization is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, incorporating it into the growing chain. wikipedia.org For cyclotrisilanes, this process involves the cleavage and reformation of silicon-silicon bonds. scribd.com The reactive center at the growing chain end can be anionic, cationic, or radical, defining the specific type of ROP mechanism. wikipedia.orgnih.gov ROP offers a pathway to polysilanes with controlled molecular weights, narrow polydispersity, and potentially complex architectures like block copolymers, which are difficult to achieve through other synthetic routes. dtic.mil

Anionic ring-opening polymerization (AROP) proceeds through a nucleophilic attack on the cyclic monomer by an initiator. wikipedia.org This mechanism is effective for strained three- or four-membered rings containing heteroatoms, and in the case of cyclosilanes, the polarized Si-Si bond is susceptible to nucleophilic attack. wikipedia.orgyoutube.com

The general mechanism involves an initiator, typically a strong nucleophile, opening the cyclotrisilane ring to form a silyl (B83357) anion. This anion then acts as the propagating species, attacking another monomer molecule in a chain-growth process. youtube.comgelest.com Common initiators for the AROP of cyclosilanes include organolithium compounds (e.g., n-BuLi), often used with promoters like tetrahydrofuran (B95107) (THF) or hexamethylphosphoramide (B148902) (HMPA). gelest.com Alkali metal hydroxides and their derivative silanolates are also common catalysts. gelest.com The propagating chain end remains active unless deliberately terminated or quenched, for instance, by adding trimethylchlorosilane. gelest.com

A key feature of AROP is its potential to proceed in a "living" manner, where termination and chain transfer reactions are absent. vt.edu This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions. vt.edumdpi.com For example, a living AROP of sila mdpi.comferrocenophane, a silicon-bridged ferrocene (B1249389) derivative, was achieved using UV irradiation with a promoter, yielding polymers with controlled molecular weights and low polydispersity (PDI = 1.04–1.21). nih.gov

Table 1: Initiators and Promoters in Anionic ROP of Cyclosilanes

| Initiator/Catalyst | Promoter/Solvent | Monomer Example | Reference |

|---|---|---|---|

| Organolithium Compounds (RLi) | Tetrahydrofuran (THF), HMPA | Cyclotrisiloxanes | gelest.com |

| Alkali Metal Hydroxides (e.g., KOH) | - | Cyclosiloxanes | gelest.com |

| Silyl Cuprates | - | Me₄Ph₄Si₄ | dtic.mil |

Cationic ring-opening polymerization (CROP) is characterized by electrophilic initiators and cationic propagating intermediates. wikipedia.orgmdpi.com The polymerization can proceed via two primary mechanisms: one where the active cationic center is on the growing polymer chain end (active chain end mechanism), and another where the monomer is activated by the initiator before being attacked by the neutral chain end (activated monomer mechanism). mdpi.com These pathways can occur through S_N1 or S_N2 type reactions. wikipedia.orgmdpi.com

For cyclosiloxanes, strong acids and silyl triflates are effective initiators. dtic.milnih.gov The mechanism is complex and not fully understood, but the formation of tertiary silyloxonium ions as reactive intermediates has been proposed and observed under specific conditions. researchgate.net These ions are thought to be transient intermediates in the addition of each monomer unit. researchgate.net The polymerization of strained cyclotrisiloxanes is often kinetically controlled, while that of less strained cyclotetrasiloxanes is thermodynamically controlled, leading to an equilibrium between the polymer and cyclic oligomers. gelest.comresearchgate.net

Organocatalytic ROP has emerged as a powerful metal-free alternative for polymer synthesis, offering a high degree of control. nih.gov For cyclotrisiloxanes, which are structurally related to cyclotrisilanes, this strategy often employs strong organic bases as catalysts in conjunction with a nucleophilic initiator like water or a silanol (B1196071). nih.govrsc.orgrsc.org

Catalysts include highly basic compounds such as guanidines, amidines, and phosphazene bases. nih.govnih.govresearchgate.net A particularly effective catalyst is 1,3-trimethylene-2-propylguanidine. nih.govrsc.org These polymerizations exhibit characteristics of controlled/living systems, producing polysiloxanes with predictable molecular weights (from 2.64 to 102.3 kg mol⁻¹) and narrow polydispersities (Đ = 1.03–1.16). nih.govrsc.orgnih.govresearchgate.net The strategy allows for the synthesis of well-defined materials, including statistical and block copolymers, and the introduction of terminal functionalities by end-capping with agents like functional chlorosilanes. nih.govrsc.orgrsc.org Recently, a binary organocatalytic system using an organic base with a (thio)urea cocatalyst was developed to improve the solubility of initiators and achieve high monomer conversion for hexamethylcyclotrisiloxane (B157284). nih.gov

Table 2: Organocatalysts for ROP of Cyclotrisiloxanes

| Catalyst Type | Example Catalyst | Initiator | Key Features | Reference |

|---|---|---|---|---|

| Guanidine | 1,3-Trimethylene-2-propylguanidine (TMnPG) | Water, Silanols | Excellent performance, tolerant to non-dehydrated solvents | nih.govrsc.orgrsc.org |

| Amidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Water, Alcohols | Effective for ROP of β-lactones and cyclosiloxanes | rsc.org |

| Phosphazene Base | t-Bu-P₄ | Methanol, Water | Very rapid polymerization, can produce very high M_n polymers | nih.gov |

A primary goal in modern polymer synthesis is the creation of well-defined polymers, which is achieved through controlled/living polymerization techniques. vt.edufiveable.me These methods are characterized by the absence of irreversible termination or chain transfer, allowing polymer chains to grow uniformly while their propagating ends remain active. vt.edu

For polysilanes, both anionic and organocatalytic ROP have demonstrated living characteristics. mdpi.comnih.govnih.gov Living AROP of cyclosiloxanes, initiated by organolithium compounds, allows for the synthesis of monodisperse macromers that are largely free of impurities. gelest.commdpi.com This high level of purity and structural control is critical for applications in advanced materials. mdpi.com

Organocatalytic ROP of cyclotrisiloxanes using strong organic bases and initiators like water or silanols also proceeds via a controlled/living mechanism. nih.govrsc.orgrsc.orgnih.gov Kinetic studies confirm that the number-average molecular weight (M_n) of the resulting polysiloxanes increases linearly with monomer conversion, while the polydispersity index (Đ) remains low, which are hallmarks of a living polymerization. nih.gov This control enables the synthesis of complex architectures such as diblock and triblock copolymers by the sequential addition of different cyclosiloxane monomers. nih.govrsc.org

Organocatalytic Ring-Opening Polymerization Strategies

Mechanistic Investigations of this compound ROP

Understanding the reaction mechanisms at a fundamental level is crucial for optimizing polymerization conditions and designing new catalysts. Investigations into this compound ROP have focused on the nature of the active species and the elementary steps of initiation and propagation.

In many modern ROP systems, the mechanism does not involve a permanently charged propagating species but rather an activation of the initiator and the subsequent polymer chain end. nih.govrsc.org This is particularly evident in organocatalytic ROP of cyclotrisiloxanes.

Kinetic investigations have shown that these polymerizations proceed through an "initiator/chain-end activation mechanism". nih.govrsc.orgnih.govresearchgate.net In this pathway, the strong base catalyst activates the initiator (e.g., water or a silanol) in the initiation step. nih.govrsc.org The catalyst then deprotonates the terminal silanol group of the growing polymer chain, activating it for nucleophilic attack on the next monomer molecule. nih.gov The catalytic activity of the organic bases is linked to their Brønsted basicity and the efficiency of this proton transfer process. nih.govnih.gov This mechanism, where the propagating end is a neutral silanol activated by the catalyst, differs from traditional AROP where the propagating species is a continuously existing silanolate anion. nih.gov This approach minimizes side reactions and allows for a high degree of control over the polymerization process. nih.govrsc.org

Role of Catalysts (e.g., Organic Bases, Transition Metal Complexes) in ROP

The ring-opening polymerization of cyclotrisilanes can be initiated by a variety of catalysts, which are broadly classified as anionic, cationic, or organometallic. The choice of catalyst is critical as it dictates the polymerization mechanism and the level of control over the final polymer structure.

Organic Bases: Strong organic bases have emerged as highly effective catalysts for the controlled/living anionic ROP of cyclotrisilanes. rsc.org These non-metal catalysts are often preferred due to their mild reaction conditions and reduced side reactions compared to traditional alkali metal hydroxides. rsc.org

Guanidines and Amidines: Guanidines, particularly those with an R–N=C(N)–NH–R′ structure like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,3-trimethylene-2-propylguanidine, are excellent catalysts. rsc.orgresearchgate.net Their catalytic activity is closely linked to their Brønsted basicity and their efficiency in proton transfer, which activates initiators like water or silanols. rsc.orgresearchgate.net TBD, for instance, has been shown to effectively control the anionic ROP of hexamethylcyclotrisiloxane (D3) when silanols are used as initiators, leading to well-defined polydimethylsiloxane (B3030410) (PDMS). rsc.org

Phosphazene Bases: Phosphazene bases, which are strong, non-nucleophilic organocatalysts, are also highly efficient. mdpi.com A trisphosphazene base (C₃N₃-Me-P₃) with moderate basicity and a bulky structure has been demonstrated to catalyze the controlled ROP of D3, yielding PDMS with narrow molecular weight distributions (Đ ≤ 1.18). acs.orgfigshare.com The bulky nature of these catalysts helps to suppress undesirable backbiting and chain transfer reactions. acs.org

Transition Metal Complexes: While less common for cyclotrisiloxane (B1260393) ROP compared to organic bases, transition metal complexes can also serve as catalysts. grinnell.edu These catalysts, often based on metals like palladium, platinum, nickel, or ruthenium, can facilitate ROP through various mechanisms, including coordination-insertion. catalysis.blogmdpi.com For instance, palladium complexes have been utilized in reactions involving oligosilanes to form larger clusters, demonstrating the reactivity of Si-Si bonds in the presence of transition metals. researchgate.net The use of late-transition metal complexes is an active area of research for achieving tunable polymerization processes. mdpi.com

Other Catalysts:

Anionic Initiators: Traditional anionic initiators like alkyllithium reagents (e.g., sec-BuLi, t-BuLi) and lithium silanolates are highly effective for the ROP of cyclotrisilanes. ntnu.nomdpi.com These initiators can lead to living polymerizations, allowing for the synthesis of polymers with narrow molecular weight distributions. ntnu.noresearchgate.net

Cationic Initiators: Strong protic acids, such as trifluoromethanesulfonic acid, can catalyze the cationic ROP of cyclotrisiloxanes. mdpi.comutwente.nl However, controlling cationic ROP to achieve well-defined structures can be more challenging due to a higher propensity for side reactions. gelest.comvot.pl

Synthetic Control in Polysilane and Polysiloxane Synthesis via ROP

The ring-opening polymerization of cyclotrisilanes provides exceptional control over the synthesis of polysilanes and polysiloxanes, enabling the creation of polymers with precisely defined characteristics. gelest.com

Precision Control of Polymer Molecular Weight and Polydispersity

A key advantage of the living/controlled ROP of cyclotrisilanes is the ability to produce polymers with predictable number-average molecular weights (Mn) and low polydispersity indices (Đ). ntnu.noacs.org The molecular weight is typically controlled by the molar ratio of the monomer to the initiator.

The polymerization proceeds with the sequential addition of monomer units to a fixed number of growing polymer chains, which remain active until intentionally terminated. gelest.com This "living" nature minimizes chain transfer and termination side reactions, which are common in other polymerization methods and lead to broader molecular weight distributions. acs.orgnih.gov For example, the organocatalytic ROP of various cyclotrisiloxanes has yielded polysiloxanes with Mn values ranging from 2.64 to 102.3 kg/mol and narrow polydispersity indices (Đ = 1.03–1.16). rsc.orgresearchgate.net Similarly, the use of a trisphosphazene base for D3 polymerization resulted in PDMS with Mn between 3.7 and 16.5 kg/mol and Đ values as low as 1.18. acs.org

| Catalyst/Initiator System | Resulting Polymer | Mn (kg/mol) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|

| Trisphosphazene base (C₃N₃-Me-P₃) | Poly(dimethylsiloxane) | 3.7–16.5 | ≤ 1.18 | acs.org |

| Guanidines/Water | Poly(dimethylsiloxane) | 2.64–102.3 | 1.03–1.16 | rsc.org |

| TBD/Silanol | Poly(dimethylsiloxane) | Not specified | Well-defined | rsc.org |

| t-BuLi | Poly(dimethylsiloxane) | Narrow molecular weight distribution | ntnu.no |

Synthesis of Copolymers (Statistical, Triblock Architectures)

The living nature of this compound ROP is particularly advantageous for the synthesis of copolymers with controlled architectures.

Statistical Copolymers: These are synthesized by the simultaneous polymerization of two or more different cyclotrisiloxane monomers. rsc.orgresearchgate.net The resulting polymer chain has a random distribution of the different monomer units. The composition of the copolymer can be tuned by adjusting the feed ratio of the comonomers.

Triblock Copolymers: ABA triblock copolymers can be synthesized through sequential monomer addition. nih.govumich.edu In a typical process, the first monomer (A) is polymerized to form a living polymer block. Once this monomer is consumed, a second monomer (B) is added to grow the central block. Finally, the first monomer (A) can be added again, or a coupling agent can be used to link two AB diblock chains. For instance, polysilane-polystyrene block copolymers have been prepared by initiating the ROP of a cyclotetrasilane (B14331914) with living polystyryl lithium, a technique also applicable to cyclotrisilanes. dtic.miluliege.be Similarly, polyisoprene-block-polymethylphenylsilylene has been synthesized. dtic.mil Another approach involves the synthesis of a central block first using a difunctional initiator, followed by the simultaneous growth of the outer blocks. researchgate.net

Introduction of Specific Terminal Functionalities in Polymers

The controlled ROP of cyclotrisilanes allows for the precise placement of functional groups at the polymer chain ends. This is typically achieved by using a functionalized initiator or by quenching the living polymerization with a specific terminating agent. gelest.comnih.gov

For example, the anionic ROP of D3 can be initiated with an organolithium compound and then terminated with a functional chlorosilane. ntnu.norsc.orgresearchgate.net This "end-capping" process introduces a specific functionality at one end of the polymer chain. figshare.comgelest.com If a difunctional initiator is used, telechelic polymers with functional groups at both ends can be synthesized. This method has been used to introduce a wide variety of terminal groups, including vinyl, hydrido, and alkynyl functionalities, onto polysiloxane chains. ntnu.nomdpi.com These functional end-groups are valuable for subsequent reactions, such as cross-linking or grafting. nih.gov

Thermodynamics and Kinetics of this compound Polymerization Processes

The polymerization behavior of cyclotrisilanes is governed by a combination of thermodynamic and kinetic factors.

Thermodynamics: The primary thermodynamic driving force for the ROP of cyclotrisilanes is the significant release of ring strain. gelest.comwiley-vch.de Hexamethylcyclotrisiloxane (D3), being a planar and strained ring, has a much higher tendency to polymerize compared to the larger, strainless cyclotetrasiloxane (D4). ntnu.noresearchgate.net

The polymerization of D3 is a highly exothermic process. The enthalpy of reaction (ΔH) for the ring-opening of D3 initiated by tert-butyllithium (B1211817) has been determined to be approximately -206.6 ± 5.4 kJ/mol. ntnu.noresearchgate.net This large negative enthalpy change indicates that the polymerization is thermodynamically very favorable. wiley-vch.de In contrast to the polymerization of strainless rings which is often entropy-driven, the polymerization of cyclotrisiloxane is driven by this substantial decrease in enthalpy. gelest.com The polymerization is also considered irreversible. ntnu.noresearchgate.net

Kinetics: The ROP of cyclotrisilanes is generally much faster than that of larger cyclic siloxanes. gelest.comresearchgate.net For example, the specific rate of D3 polymerization can be two to three orders of magnitude higher than that of D4 under similar anionic conditions. researchgate.net

The kinetics of the ROP of D3 often follow second-order kinetics. ntnu.noresearchgate.net Studies on the initiation of D3 polymerization with tert-butyllithium have determined an activation energy (Ea) of 45.8 kJ/mol. ntnu.noresearchgate.net Another study using a superbase initiator reported an activation energy of 11 kcal/mol (approximately 46 kJ/mol) for D3 polymerization. researchgate.net

The polymerization process involves an initiation step, where the catalyst opens the first this compound ring, followed by a propagation step, where monomer units are successively added to the growing chain. A critical aspect of achieving controlled polymerization is ensuring that the rate of propagation is significantly faster than the rates of any side reactions, such as chain transfer or "backbiting" (where the active chain end attacks its own chain, leading to the formation of cyclic oligomers). acs.orggelest.com The high reactivity of the strained this compound ring helps to favor propagation over these undesirable side reactions, allowing for a "termination window" where the polymerization can be quenched to obtain a high yield of linear polymer with a narrow molecular weight distribution. gelest.comacs.org

| Parameter | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Ring Strain | 10.5 kJ/mol | - | ntnu.noresearchgate.net |

| Enthalpy of Reaction (ΔH) | -206.6 ± 5.4 kJ/mol | Initiation with t-BuLi | ntnu.noresearchgate.net |

| Activation Energy (Ea) | 45.8 kJ/mol | Initiation with t-BuLi | ntnu.noresearchgate.net |

| Activation Energy (Ea) | 11 kcal/mol (~46 kJ/mol) | Initiation with P₂Pyr₆⁺OH⁻ | researchgate.net |

| Kinetics | Second Order | Initiation with t-BuLi | ntnu.noresearchgate.net |

Advanced Computational and Theoretical Studies on Cyclotrisilanes

Density Functional Theory (DFT) Calculations for Cyclotrisilane Systems

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of this compound systems. researchgate.netrsc.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the complex reaction mechanisms and bonding characteristics of these strained silicon rings. researchgate.net Hybrid DFT functionals, such as B3LYP, are commonly employed to provide reliable predictions of molecular geometries and reaction energies. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving cyclotrisilanes, helping to elucidate their reaction mechanisms. e3s-conferences.orgkoreascience.kr By calculating the energies of reactants, products, and intermediates, researchers can construct reaction coordinate diagrams that provide a visual representation of the energetic landscape of a chemical transformation. coe.edu

A key aspect of understanding reaction mechanisms is the identification and characterization of transition state structures. e3s-conferences.org Transition states represent the highest energy point along a reaction pathway and are, by definition, unstable. github.io Computational methods like the Synchronous Transit-Guided Quasi-Newton (QST2) method are used to locate these saddle points on the potential energy surface. github.io Once a transition state is located, vibrational frequency calculations are performed to confirm that it corresponds to a true saddle point, characterized by a single imaginary frequency. coe.edu Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the minimum energy path from the transition state to both the reactants and products, confirming the connection between them. github.iopeerj.com

For example, DFT studies can be used to investigate the dimerization mechanism of substituted cyclotrisilanes, shedding light on the formation of larger silicon clusters. researchgate.net These calculations can also explore the reactivity of cyclotrisilanes with various reagents, such as in cycloaddition reactions. researchgate.net The insights gained from these computational studies are crucial for understanding and predicting the chemical behavior of these unique silicon compounds.

In-Depth Analysis of Electronic Structure and Chemical Bonding

DFT calculations provide a detailed picture of the electronic structure and chemical bonding in this compound derivatives. tum.dersc.org Analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) can be employed to understand the nature of the bonds and interactions within these molecules. researchgate.net

The bonding in cyclotrisilanes is of particular interest due to the strained three-membered ring. DFT studies have been used to investigate the nature of the Si-Si bonds, including instances of abnormally long bonds in certain derivatives. acs.org These studies help to understand the interplay of steric and electronic effects on the molecular geometry.

Furthermore, DFT can be used to analyze the electronic properties that govern the reactivity of cyclotrisilanes. researchgate.net By examining the frontier molecular orbitals (HOMO and LUMO), one can gain insights into the molecule's ability to act as a nucleophile or electrophile. mdpi.com The calculated charge distributions can also help to identify reactive sites within the molecule. researchgate.net These computational analyses provide a fundamental understanding of the structure-reactivity relationships in this compound chemistry. tum.de

Ab Initio and Post-Hartree-Fock Computational Methods

Ab initio and post-Hartree-Fock methods are classes of computational chemistry techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.orgsolubilityofthings.com These methods are crucial for obtaining highly accurate predictions of molecular properties, although they are often more computationally demanding than DFT. solubilityofthings.com

The simplest ab initio method is the Hartree-Fock (HF) approximation, which treats electron-electron repulsion in an average way. wikipedia.orgpku.edu.cn While HF can provide a reasonable starting point, it neglects the detailed effects of electron correlation. Post-Hartree-Fock methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MP2), are designed to systematically include electron correlation, leading to more accurate results. wikipedia.orgpku.edu.cnmolecularassembler.com

Complete Active Space Self-Consistent Field (CASSCF) Analyses for Reaction Paths

For chemical reactions where the electronic structure changes significantly, such as bond breaking or the formation of intermediates with multiple unpaired electrons, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary. researchgate.netethz.ch CASSCF provides a qualitatively correct description of the wavefunction in cases of static or strong electron correlation, where single-reference methods like Hartree-Fock or standard DFT may fail. mdpi.com

CASSCF calculations involve selecting a set of "active" orbitals and electrons that are most important for the chemical process being studied. ethz.ch The electronic wavefunction is then optimized as a linear combination of all possible electronic configurations within this active space. This approach allows for the description of near-degenerate electronic states and the smooth dissociation of chemical bonds. researchgate.netmdpi.com

In the context of cyclotrisilanes, CASSCF can be used to study reactions that involve the opening of the three-membered ring or the formation of silylene intermediates. researchgate.net By analyzing the CASSCF wavefunction, researchers can gain insight into the changes in charge and spin distribution that occur along a reaction pathway. researchgate.net However, CASSCF calculations can be computationally expensive, and the choice of the active space is crucial for obtaining reliable results. diva-portal.org To improve the quantitative accuracy of the energies, second-order perturbation theory (CASPT2) is often applied to the CASSCF wavefunction. ethz.ch

Potential Energy Surface (PES) Mapping and Characterization

A potential energy surface (PES) is a mathematical representation of a system's potential energy as a function of its atomic coordinates. libretexts.orglongdom.org Mapping the PES is fundamental to understanding chemical reactions, as it provides a landscape of all possible molecular geometries and their corresponding energies. longdom.org Minima on the PES correspond to stable molecules or intermediates, while saddle points represent transition states connecting them. libretexts.org

Ab initio and post-Hartree-Fock methods are well-suited for accurately calculating the points on a PES. rsc.org By systematically varying the geometric parameters of a this compound system and calculating the energy at each point, a detailed map of the PES can be constructed. researchgate.net This allows for the identification of reaction pathways, the calculation of reaction barriers, and the prediction of reaction products. longdom.org

For example, the formation of this compound from the addition of silylene to a disilene double bond can be studied by mapping the relevant regions of the PES. researchgate.net The analysis of the PES can reveal whether the reaction proceeds through a concerted mechanism or involves intermediates. It can also show how the symmetry of the system influences the reaction path. researchgate.net The detailed information obtained from PES mapping is invaluable for a comprehensive understanding of the reactivity of cyclotrisilanes. acs.org

Reactive Molecular Dynamics Simulations Applied to this compound Transformations

Reactive molecular dynamics (MD) simulations are a powerful computational tool for studying chemical transformations at the atomic level. mdpi.commdpi.com Unlike classical MD, which uses fixed bond force fields, reactive MD employs potentials that can describe the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. ucl.ac.uk

One of the most widely used reactive force fields is ReaxFF. ucl.ac.ukrsc.org ReaxFF is parameterized using data from quantum chemistry calculations and/or experiments, enabling it to simulate complex reactive processes in large systems over longer timescales than are accessible with purely quantum mechanical methods. mdpi.comucl.ac.uk

For cyclotrisilanes, reactive MD simulations could be used to study their thermal decomposition, polymerization, or reactions with other molecules in complex environments. These simulations can provide insights into the dynamic processes that govern these transformations, including the role of temperature, pressure, and solvent effects. mdpi.com

By tracking the trajectories of individual atoms over time, reactive MD can reveal detailed reaction mechanisms and pathways. chemrxiv.org This approach is particularly useful for exploring complex reaction networks where multiple competing and sequential reactions can occur. The ability to simulate larger systems also allows for the study of this compound chemistry in more realistic environments, such as on surfaces or in solution. rsc.org While the application of reactive MD to this compound transformations is still an emerging area, it holds great promise for advancing our understanding of the chemistry of these fascinating compounds.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Theoretical Prediction and Interpretation of 29Si NMR Chemical Shift Anisotropies in Silicon-Containing Rings

The unique bonding environment within the three-membered ring of this compound results in distinctive 29Si NMR spectroscopic features. Ab initio quantum mechanical calculations have been instrumental in understanding these properties, particularly the chemical shift anisotropies (CSA).

Theoretical studies, employing methods like ab initio NMR shielding calculations with large basis sets, have successfully reproduced the high 29Si chemical shift anisotropies observed experimentally in three-membered silicon rings. oup.com These high anisotropies are a direct consequence of the strained geometry. For instance, in model compounds like hexamethyl-cyclotrisilane, the shielding component perpendicular to the symmetry plane is found to be strongly shielded, which is a characteristic feature of these strained rings. oup.com

The primary determinant of this large anisotropy is the significant deviation of the bond angles at the silicon atom from the ideal tetrahedral geometry. oup.com Calculations have demonstrated a linear correlation between the anisotropy and the bond angles within the ring. As the Si-Si-X angle (where X is another silicon or a heteroatom) decreases, the anisotropy (Δσ) increases. oup.com This relationship can be modeled by studying the effect of geometric distortion on the shielding tensor of simple molecules like silane (B1218182) (SiH4). When a H-Si-H bond angle is computationally distorted to 60°, similar to the angle in a this compound ring, the shielding tensor becomes highly anisotropic, a result that is very similar to what is observed in more complex cyclic systems. oup.com This indicates that the bond angle asymmetry, rather than the specific nature of the bonding partner, is the main contributor to the high CSA values. oup.com

The following table presents calculated 29Si shielding tensor components and anisotropies for various silicon-containing rings, illustrating the pronounced effect in three-membered rings compared to larger, less strained systems.

Table 1: Calculated 29Si Shielding Tensors and Anisotropies for Selected Silacycles. Data sourced from ab initio calculations, highlighting the large anisotropy in three-membered rings. oup.com

UV/Visible Spectra of Transient Silylene Species Derived from Cyclotrisilanes

The photolysis of cyclotrisilanes is a well-established method for generating highly reactive, transient silylene (R2Si:) species. mit.edu Due to their fleeting nature, the characterization of these intermediates often relies on a combination of experimental techniques, like matrix isolation spectroscopy, and theoretical calculations to predict and interpret their electronic spectra.

Computational methods, such as Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the electronic transition energies and corresponding absorption wavelengths (λmax) in the UV/Visible spectrum of silylenes. mit.edutum.de The characteristic absorption of a silylene corresponds to the n(Si) → 3p(Si) electronic transition, where n(Si) is the non-bonding orbital on the divalent silicon atom. oup.com

Theoretical studies have shown that the position of this absorption band is highly sensitive to the electronic nature of the substituents attached to the silicon center. oup.comresearchgate.net

Lewis Base Coordination: The formation of complexes between silylenes and Lewis bases (e.g., ethers, amines) is predicted to cause a significant hypsochromic shift (blue shift) of the UV absorption. mit.edu This is attributed to the donation of a lone pair of electrons from the Lewis base into the empty p-orbital of the silylene, stabilizing the ground state and increasing the energy of the n(Si) → 3p(Si) transition. mit.edu

Substituent Effects: The electronic properties of the substituents on the silylene have a profound impact on λmax. For example, theoretical calculations have correctly predicted that electropositive substituents, such as trimethylsilyl (B98337) (-SiMe3), cause a dramatic bathochromic shift (red shift) in the absorption maximum. oup.com This is explained by the σ-electron donating ability of the silyl (B83357) group, which raises the energy level of the n(Si) orbital, thereby decreasing the energy gap for the transition. oup.com

The table below summarizes theoretically predicted and experimentally observed UV/Vis absorption maxima for various silylene species, illustrating the influence of substituents and complexation.

Table 2: Predicted and Observed UV/Vis Absorption Maxima for Selected Silylenes. Data compiled from various computational and experimental studies. tum.deoup.comtum.de

These computational insights are crucial for identifying transient silylenes generated from this compound precursors in photolysis experiments and for understanding their subsequent reactivity.

Advanced Spectroscopic Characterization Techniques for Cyclotrisilane and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ²⁹Si nucleus, is a powerful tool for investigating the structure and dynamics of silicon-containing compounds. pascal-man.comresearchgate.net

Application in Monitoring Polymerization Kinetics and Structural Evolution

²⁹Si NMR spectroscopy is instrumental in monitoring the ring-opening polymerization (ROP) of cyclotrisilanes and other cyclic silanes. dtic.milnih.gov By tracking the changes in the ²⁹Si NMR chemical shifts over time, researchers can follow the consumption of the cyclic monomer and the formation of linear polysilylene chains. dtic.milcas.cz The chemical shifts of the silicon atoms in the polymer backbone provide detailed information about the microstructure of the resulting polymer, including tacticity (the stereochemical arrangement of adjacent chiral centers). dtic.mil For instance, in the polymerization of cyclotetrasilanes, ²⁹Si NMR was used to determine the relative amounts of heterotactic and isotactic triads in the polymer, offering insights into the stereoselectivity of the polymerization mechanism. dtic.mil

Kinetic studies using ²⁹Si NMR allow for the determination of reaction rates and orders, providing a quantitative understanding of the polymerization process. nih.govunavarra.es The intensity of the signals corresponding to different silicon environments (e.g., monomer, end-groups, and internal polymer units) can be integrated to determine their relative concentrations at various time points during the reaction. unavarra.es This data is crucial for elucidating reaction mechanisms and optimizing polymerization conditions. nih.gov

Investigations of Electronic Environment via Chemical Shift Anisotropy

The chemical shift of a nucleus in NMR spectroscopy is a tensor quantity, and in solid-state NMR, the anisotropy of this tensor (Chemical Shift Anisotropy, CSA) can be measured. The ²⁹Si CSA is highly sensitive to the electronic environment around the silicon atom. isc.irk.ru In cyclotrisilanes, the strained three-membered ring structure leads to significant distortions of the bond angles around the silicon atoms, resulting in a large ²⁹Si chemical shift anisotropy, with spreads of around 200 ppm being observed. isc.irk.ru

X-ray Crystallography for Precise Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org For cyclotrisilane derivatives, single-crystal X-ray diffraction analysis provides accurate measurements of bond lengths, bond angles, and torsional angles, which are essential for understanding the consequences of ring strain. researchgate.netrsc.orgrsc.org

The crystal structure of a substituted this compound, for example, reveals the specific conformations of the substituents and the distortion of the Si-Si-Si bond angles from the ideal tetrahedral geometry. researchgate.net This technique has been used to determine the solid-state structure of various this compound transformation products, such as 1,2-disilacyclobut-3-enes, which are formed from the reaction of cyclotrisilanes with alkynes. rsc.orgrsc.org

Interactive Table: Selected Bond Lengths and Angles in a Substituted this compound Derivative Data sourced from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | Value (Å or °) |

| Si1-Si2 Bond Length | 2.335(3) Å |

| Si2-Si3 Bond Length | 2.422(2) Å |

| Si3-Si1 Bond Length | 2.369(3) Å |

| Si1-C1 Bond Length | 1.879(5) Å |

| Si2-C3 Bond Length | 1.897(5) Å |

| Si3-C5 Bond Length | 1.904(6) Å |

| Si2-Si1-Si3 Bond Angle | 61.99(7) ° |

| Si3-Si2-Si1 Bond Angle | 59.70(7) ° |

| Si1-Si3-Si2 Bond Angle | 58.30(7) ° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reactive Intermediates

UV-Vis spectroscopy is a valuable technique for detecting and characterizing reactive intermediates, which are often transient species with distinct electronic transitions. mpg.delibretexts.orgresearchgate.net In the context of this compound chemistry, UV-Vis spectroscopy can be employed to identify intermediates such as silylenes, which can be generated from the photolysis or thermolysis of cyclotrisilanes. researchgate.net These reactive species often possess characteristic absorption bands in the UV-Vis region, allowing for their detection and the study of their subsequent reactions. researchgate.netuni-saarland.de For example, matrix isolation techniques combined with UV spectroscopy have been used to study germylenes, the germanium analogues of silylenes, generated from related cyclic precursors. researchgate.net

Raman Spectroscopy in Polymerization Research

Raman spectroscopy is a powerful, non-destructive technique that provides information about molecular vibrations and is highly complementary to infrared spectroscopy. horiba.comsemi.ac.cn It is particularly well-suited for monitoring polymerization reactions in real-time. horiba.comscirp.org In the study of silyl-modified polymer cross-linking, Raman spectroscopy can be used to follow the disappearance of monomer-related vibrational bands and the appearance of new bands associated with the polymer backbone. scirp.org For instance, the decrease in intensity of a peak corresponding to Si-(OCH₃)₂ groups and the concomitant increase in a peak for Si-O-Si bonds can be monitored to track the hydrolysis and condensation reactions. scirp.org